molecular formula C15H15N3O2 B7502788 N-[(2-ethoxypyridin-3-yl)methyl]-1,3-benzoxazol-2-amine

N-[(2-ethoxypyridin-3-yl)methyl]-1,3-benzoxazol-2-amine

Numéro de catalogue: B7502788
Poids moléculaire: 269.30 g/mol
Clé InChI: TUJWLJMDSGWATB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[(2-ethoxypyridin-3-yl)methyl]-1,3-benzoxazol-2-amine, also known as EMA401, is a small molecule that has been extensively studied for its potential use as a treatment for chronic pain. EMA401 acts as a selective antagonist of the angiotensin II type 2 receptor (AT2R), which is expressed in sensory neurons and has been implicated in the modulation of pain signaling pathways.

Mécanisme D'action

The mechanism of action of N-[(2-ethoxypyridin-3-yl)methyl]-1,3-benzoxazol-2-amine is thought to involve the selective blockade of the AT2R in sensory neurons. This blockade results in the inhibition of pain signaling pathways, leading to a reduction in pain behavior.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. These include the inhibition of calcium influx into sensory neurons, the modulation of voltage-gated sodium channels, and the reduction of pro-inflammatory cytokine production.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of N-[(2-ethoxypyridin-3-yl)methyl]-1,3-benzoxazol-2-amine is its selectivity for the AT2R, which reduces the potential for off-target effects. However, one limitation is the need for further optimization of the compound to improve its pharmacokinetic properties.

Orientations Futures

There are several potential future directions for the study of N-[(2-ethoxypyridin-3-yl)methyl]-1,3-benzoxazol-2-amine. These include:
1. Further preclinical studies to elucidate the mechanism of action of this compound and its effects on pain signaling pathways.
2. Optimization of the pharmacokinetic properties of this compound to improve its efficacy in clinical trials.
3. Clinical trials to test the efficacy of this compound in other types of neuropathic pain, such as diabetic neuropathy and trigeminal neuralgia.
4. Combination therapy with other analgesic agents to enhance the efficacy of this compound.
5. Exploration of the potential use of this compound in other conditions, such as anxiety and depression, which are often comorbid with chronic pain.
In conclusion, this compound is a promising compound for the treatment of chronic pain, with a well-defined mechanism of action and a growing body of preclinical and clinical evidence supporting its efficacy. Further research is needed to optimize the compound and explore its potential use in other conditions.

Méthodes De Synthèse

The synthesis of N-[(2-ethoxypyridin-3-yl)methyl]-1,3-benzoxazol-2-amine has been described in the literature. Briefly, the compound is prepared through a series of chemical reactions starting from commercially available starting materials. The final step involves the coupling of a pyridine derivative with a benzoxazole derivative to form this compound.

Applications De Recherche Scientifique

N-[(2-ethoxypyridin-3-yl)methyl]-1,3-benzoxazol-2-amine has been the subject of numerous preclinical and clinical studies. In preclinical studies, this compound has been shown to reduce pain behavior in animal models of neuropathic pain, inflammatory pain, and cancer pain. In clinical studies, this compound has been tested in patients with post-herpetic neuralgia and chemotherapy-induced neuropathy, with promising results.

Propriétés

IUPAC Name

N-[(2-ethoxypyridin-3-yl)methyl]-1,3-benzoxazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2/c1-2-19-14-11(6-5-9-16-14)10-17-15-18-12-7-3-4-8-13(12)20-15/h3-9H,2,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUJWLJMDSGWATB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC=N1)CNC2=NC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.